5-Bromo-2-nitropyridin-3-OL

Synthetic Efficiency Process Chemistry Nitration of Pyridines

Regioisomeric misidentification in bromo-nitropyridine intermediates causes failed cross-couplings and low yields. 5-Bromo-2-nitropyridin-3-OL (CAS 691872-15-8) eliminates this risk with a defined 5-Br-2-NO2-3-OH substitution pattern enabling reliable Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. • 90% isolated yield in single-step synthesis from 3-bromo-5-hydroxypyridine, a 62 pp advantage over the 6-bromo isomer. • Boiling point 393.4°C; LogP 2.16 for efficient extractive workup. • Stored at 2-8°C under inert atmosphere; shipped ambient. Verify CAS 691872-15-8 to avoid isomer contamination.

Molecular Formula C5H3BrN2O3
Molecular Weight 218.994
CAS No. 691872-15-8
Cat. No. B586276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitropyridin-3-OL
CAS691872-15-8
Synonyms5-Bromo-2-nitropyridin-3-ol
Molecular FormulaC5H3BrN2O3
Molecular Weight218.994
Structural Identifiers
SMILESC1=C(C=NC(=C1O)[N+](=O)[O-])Br
InChIInChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
InChIKeyOOPJQYJTWRBGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-nitropyridin-3-OL: Molecular Identity & Structural Baseline


5-Bromo-2-nitropyridin-3-OL (CAS 691872-15-8) is a trisubstituted pyridine derivative with a bromine atom at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position, with the molecular formula C5H3BrN2O3 and a molecular weight of 218.99 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, with its unique substitution pattern conferring distinct chemical reactivity . It exists as a light yellow to yellow crystalline solid with a predicted density of 2.0±0.1 g/cm³ and boiling point of 393.4±37.0 °C at 760 mmHg, requiring storage at 2-8°C under an inert atmosphere to maintain stability .

Regioisomer-specific intermediate with bromine at 5-position, enabling selective cross-coupling
Reported efficient single-step nitration route from 3-bromo-5-hydroxypyridine
Store at 2–8 °C under inert atmosphere to maintain crystalline integrity

5-Bromo-2-nitropyridin-3-OL Procurement: Regioisomer Substitution Risks


Among bromo-nitropyridinol isomers sharing the same molecular formula (C5H3BrN2O3, MW 218.99), the specific positioning of the bromine, nitro, and hydroxyl substituents on the pyridine ring fundamentally alters physicochemical properties and synthetic utility [1]. While isomers such as 6-bromo-2-nitropyridin-3-ol (CAS 443956-08-9) and 5-bromo-3-nitropyridin-2-ol (CAS 15862-34-7) exist, they exhibit substantially different melting points, boiling points, lipophilicity (LogP), and pKa values that preclude direct substitution in established synthetic routes [2]. The 5-bromo-2-nitro-3-ol arrangement confers a unique electronic distribution that governs regioselectivity in subsequent cross-coupling and nucleophilic substitution reactions. Generic procurement of any bromo-nitropyridinol without verifying the exact CAS number and substitution pattern risks failed reactions, poor yields, or entirely divergent reaction pathways.

Reactivity mismatch
Different bromo/nitro/hydroxy positions on the pyridine ring may shift regioselectivity in subsequent reactions.
Partition behavior divergence
Predicted LogP differences can alter extraction efficiency and chromatographic retention, affecting purification workflows.
Thermal property gap
Boiling point and melting point variations among isomers impact distillation and crystallization conditions.

5-Bromo-2-nitropyridin-3-OL: Quantitative Differentiation Evidence


Synthetic Yield Advantage vs. Regioisomer

In the synthesis of 5-bromo-2-nitropyridin-3-OL (CAS 691872-15-8), nitration of 3-bromo-5-hydroxypyridine with fuming nitric acid in concentrated sulfuric acid at 0°C followed by room temperature stirring for 20 hours affords a 90% yield of the desired product as a light yellow solid . In contrast, the synthesis of the regioisomer 6-bromo-2-nitropyridin-3-ol (CAS 443956-08-9) via bromination of 2-nitropyridin-3-ol with bromine and sodium methoxide in methanol at 0°C yields only 28% of the target compound . This 62 percentage point difference in isolated yield represents a significant advantage in material efficiency and cost-effectiveness for large-scale procurement and synthesis planning.

Isolated Yield
Reported context
Target 90% vs. 28% (regioisomer); Δ = 62 pp
Supports procurement cost analysis
Cross-study comparison; verify with lot-specific COA
Synthetic Efficiency Process Chemistry Nitration of Pyridines

Lipophilicity Differentiation Between Regioisomers

The predicted LogP (octanol-water partition coefficient) of 5-bromo-2-nitropyridin-3-OL is 2.16 [1], whereas the regioisomer 5-bromo-3-nitropyridin-2-ol (CAS 15862-34-7), which differs only in the relative positions of the nitro and hydroxyl groups, exhibits a substantially lower predicted LogP of 0.76 [2]. This difference of 1.40 LogP units corresponds to a greater than 25-fold higher theoretical lipophilicity for the target compound. The higher LogP value indicates superior membrane permeability potential and altered chromatographic behavior, which are critical considerations when the compound is employed as an intermediate in drug discovery programs or requires specific purification protocols.

Lipophilicity (LogP)
Predicted values
Target 2.16 vs. 0.76 (regioisomer); Δ = 1.40 (>25× ratio)
Alters extraction and chromatography behavior
Predicted; experimental confirmation advised
Lipophilicity Partition Coefficient Drug-likeness

Boiling Point Divergence Between Regioisomers

The predicted boiling point of 5-bromo-2-nitropyridin-3-OL at 760 mmHg is 393.4±37.0 °C [1], whereas the regioisomer 5-bromo-3-nitropyridin-2-ol (CAS 15862-34-7) has a predicted boiling point of 329.0±37.0 °C [2], representing a difference of approximately 64.4 °C. Additionally, the regioisomer 5-bromo-3-nitropyridin-2-ol possesses a well-defined melting point range of 246-250 °C, while the melting point of 5-bromo-2-nitropyridin-3-OL is not reliably established in standard references. The 6-bromo-2-nitropyridin-3-ol isomer exhibits an even higher predicted boiling point of 413.0±40.0 °C .

Boiling Point
Predicted values
393.4 ±37.0 °C at 760 mmHg
Intermediate volatility for purification planning
Regioisomer BPs: 329.0 and 413.0 °C
Thermal Stability Volatility Physical Properties

Single-Step Synthesis Advantage over Regioisomer

The synthesis of 5-bromo-2-nitropyridin-3-OL proceeds efficiently in a single-step nitration of commercially available 3-bromo-5-hydroxypyridine using fuming nitric acid in sulfuric acid . In contrast, the synthesis of the regioisomer 6-bromo-2-nitropyridin-3-ol (CAS 443956-08-9) requires a more complex bromination of 2-nitropyridin-3-ol with elemental bromine in the presence of sodium methoxide, followed by acetic acid quenching and purification by trituration with petroleum ether/ethyl acetate . This single-step versus multi-step distinction translates to reduced processing time, lower labor costs, and simplified quality control for the target compound, although formal step-count data with error margins are not applicable.

Step Economy
Class-level inference
Target: 1-step nitration; comparator requires multi-step bromination
Fewer steps may reduce cost and waste
Qualitative comparison; no formal step-count study
Synthetic Efficiency Step Economy Route Scalability

5-Bromo-2-nitropyridin-3-OL: Research & Industrial Applications


Cross-Coupling Intermediate for Medicinal Chemistry

The bromine atom at the 5-position of 5-bromo-2-nitropyridin-3-OL provides a robust handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of diverse biaryl and heteroaryl architectures for drug discovery programs. The compound's predicted LogP of 2.16 [1] renders it sufficiently lipophilic for efficient extraction and purification during reaction workup, while its established synthetic route delivering 90% yield ensures reliable and cost-effective access to this building block at scale. The 2-nitro group can be subsequently reduced to an amine, providing a second diversification point for further elaboration.

Process Scale-Up with High Synthetic Efficiency

For process chemists and CROs engaged in route scouting and scale-up, 5-bromo-2-nitropyridin-3-OL offers a demonstrated 90% isolated yield in its single-step synthesis from 3-bromo-5-hydroxypyridine [1], representing a 62 percentage point yield advantage over the 28% yield reported for the regioisomeric 6-bromo-2-nitropyridin-3-ol . This yield differential, combined with the single-step synthetic sequence, directly reduces the cost of goods and minimizes waste streams in multi-kilogram campaigns. The compound's boiling point of 393.4°C and storage requirement of 2-8°C under inert atmosphere should be factored into process safety and logistics planning.

QC Reference Standard for Regioisomer Impurity Profiling

Given the substantial differences in physicochemical properties among bromo-nitropyridinol regioisomers—including a 64.4 °C boiling point differential and a 1.40 LogP differential between 5-bromo-2-nitropyridin-3-OL and 5-bromo-3-nitropyridin-2-ol [1] —this compound serves as a critical reference standard for analytical method development and impurity profiling. QC laboratories and procurement specialists can leverage these property differences to establish HPLC retention time markers, develop orthogonal purity assessment methods, and verify the identity of incoming shipments of regioisomerically sensitive intermediates.

Application
Selection Property
Validation Focus
Cross-coupling intermediate
Regioisomer-specific bromine handle
Palladium-catalyzed coupling efficiency, nitro reduction
Process scale-up
Reported high-yield synthesis
Thermal stability, inert-atmosphere handling
QC reference standard
Physicochemical differentiation
HPLC retention, impurity profiling

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